4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
Description
Properties
Molecular Formula |
C18H21NO7 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO7/c1-10-11-7-14(24-2)15(25-3)9-13(11)26-18(23)12(10)8-16(20)19-6-4-5-17(21)22/h7,9H,4-6,8H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
XSHOHYUGVNHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of acid catalysts .
The next step involves the acylation of the coumarin core with an appropriate acylating agent, such as acetic anhydride, to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
- Synonyms: 4-(2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)butanoic acid 4-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetylamino]-butyric acid .
- Molecular Formula: C₁₈H₂₁NO₇
- Molecular Weight : 363.366 g/mol
- CAS Registry Number : 859114-69-5
- Identifiers :
Structural Features: The compound contains a coumarin core (2H-chromen-2-one) substituted with methoxy groups at positions 6 and 7, a methyl group at position 4, and an acetylated butanoic acid side chain.
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Standards
The USP Bendamustine-related compounds () share a butanoic acid moiety but differ in their core structures and substituents. Below is a comparative analysis:
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight | Key Differences from Target Compound |
|---|---|---|---|---|
| Target Compound | Coumarin (2H-chromenone) | 6,7-Dimethoxy, 4-methyl, acetyl-butanoic acid | 363.366 | Reference structure |
| USP Bendamustine Hydrochloride | Benzimidazole | Bis(2-hydroxyethyl)amino group | 321.38 | Heterocyclic core vs. coumarin |
| USP Bendamustine Related Compound A | Benzimidazole | Ethyl ester of butanoic acid | 349.43 | Esterification of carboxylic acid |
| USP Bendamustine Related Compound C | Benzimidazole | Chloroethylamino group | 295.77 | Lack of methoxy/methyl on core |
| USP Bendamustine Related Compound G | Imidazobenzothiazine | Chloroethyl and methyl groups | 353.86 | Fused heterocyclic system |
Key Observations :
Core Heterocycles : The target compound’s coumarin core distinguishes it from Bendamustine derivatives, which feature benzimidazole or imidazobenzothiazine systems. Coumarins are associated with distinct biological pathways (e.g., vitamin K antagonism), whereas benzimidazoles are linked to alkylating or antineoplastic activities .
Functional Groups : The 6,7-dimethoxy and 4-methyl groups on the coumarin ring enhance lipophilicity compared to the unsubstituted benzimidazoles in Bendamustine analogues. This may influence solubility and membrane permeability .
Comparison with Other Coumarin Derivatives
While direct pharmacological data are absent in the evidence, structural parallels with known coumarins allow inferences:
| Coumarin Derivative | Substituents | Bioactivity | Key Difference from Target Compound |
|---|---|---|---|
| Target Compound | 6,7-Dimethoxy, 4-methyl, acetyl | Not specified | Acetylated butanoic acid side chain |
| Warfarin | 4-Hydroxycoumarin, phenyl groups | Anticoagulant | Lack of methoxy/methyl and side-chain |
| Esculetin | 6,7-Dihydroxy | Antioxidant, anti-inflammatory | Hydroxyl vs. methoxy groups; no side chain |
| Novobiocin | Coumarin glycoside | Antibiotic | Complex sugar moiety instead of butanoic acid |
Implications :
- The acetyl-butanoic acid side chain introduces a zwitterionic character (depending on pH), which could affect bioavailability compared to non-polar derivatives like warfarin.
Research Findings and Data Gaps
- Pharmacological Data : Absent in the evidence. Comparative studies on anticoagulant, antimicrobial, or cytotoxic activities are needed.
- Purity and Specifications : Pharmacopeial standards (e.g., microbial counts, endotoxin limits) for Bendamustine analogues suggest similar quality-control benchmarks might apply to the target compound.
Biological Activity
4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid, a derivative of coumarin, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features, including the chromenone moiety and an amino acid side chain, which contribute to its potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately . Below is a representation of its structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO7 |
| Molecular Weight | 373.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chromenone core is known to modulate enzyme activities and receptor interactions, leading to diverse biological effects such as:
- Antioxidant Activity : The compound exhibits potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways by modulating the activity of cyclooxygenases (COX) and lipoxygenases (LOX).
- Antitumor Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays:
Antioxidant Activity
The antioxidant potential was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated significant scavenging activity compared to standard antioxidants.
Anti-inflammatory Activity
In vitro assays demonstrated that the compound inhibits COX enzymes with IC50 values indicating moderate potency. This suggests its potential use in managing inflammatory conditions.
Antitumor Activity
The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the effect of the compound on tumor growth in vivo.
- Method : BDF1 mice bearing Lewis lung carcinoma were treated with varying doses.
- Results : The treatment resulted in tumor growth inhibition rates between 37.2% and 48.2%, supporting its antitumor efficacy.
-
Study on Anti-inflammatory Mechanism :
- Objective : To elucidate the anti-inflammatory mechanism.
- Method : Enzyme inhibition assays were performed against COX and LOX.
- Results : The compound exhibited significant inhibition of both enzymes, confirming its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other coumarin derivatives:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | High | Moderate | Promising |
| Coumarin Derivative A | Moderate | Low | Moderate |
| Coumarin Derivative B | High | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
